N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine
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Overview
Description
N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine is a heterocyclic compound that features both a triazole and a thiazole ring
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit significant binding affinity to various targets, such as hsp90 , a molecular chaperone involved in the folding and assembly of proteins .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that similar 1,2,4-triazole derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Result of Action
Similar 1,2,4-triazole derivatives have shown to exhibit potent inhibitory activities against various cancer cell lines .
Action Environment
It’s known that similar 1,2,4-triazole derivatives are thermally stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-(1H-1,2,4-triazol-1-yl)ethanamine with 2-bromo-1,3-thiazole under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities.
Thiazole derivatives: Often used in pharmaceuticals for their antimicrobial and anticancer properties.
Uniqueness
N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine is unique due to the combination of both triazole and thiazole rings in its structure. This dual functionality allows it to interact with a wider range of biological targets and exhibit diverse activities compared to compounds containing only one of these rings .
Properties
IUPAC Name |
N-[1-(1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-6(12-5-8-4-10-12)11-7-9-2-3-13-7/h2-6H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCWBJDDACXWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=NC=CS1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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